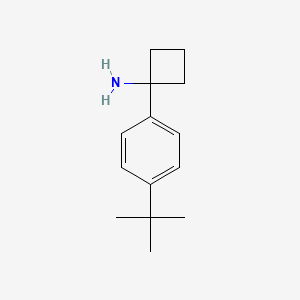![molecular formula C11H14O5S B1517947 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid CAS No. 1155610-14-2](/img/structure/B1517947.png)
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid
説明
“2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid”, also known as MPA, is a chemical compound with the molecular formula C11H14O5S . It has a molecular weight of 258.29 g/mol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O5S/c1-16-6-7-17(14,15)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 258.29 g/mol .科学的研究の応用
Stability and Degradation
Stability of Anticancer Agents The degradation of anticancer agents related to 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid was explored, revealing rapid degradation in buffered solutions across various pH levels. The study elucidated the kinetic behavior and identified major degradation products, contributing to the understanding of the stability and shelf-life of these compounds in pharmaceutical contexts (Pretzer & Repta, 1987).
Polymer Chemistry
Proton Exchange Membranes for Fuel Cells Research involving the synthesis of new sulfonated side-chain grafting units led to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibited promising properties as polyelectrolyte membrane materials, showing high proton conductivity and potential applications in fuel cell technology (Kim, Robertson & Guiver, 2008).
Organic Synthesis and Catalysis
Catalyst for Pyrazole Synthesis A study introduced disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst. This catalyst was employed for the green, simple, and efficient synthesis of certain pyrazoles, demonstrating its potential in enhancing synthetic routes in organic chemistry (Moosavi-Zare et al., 2013).
NMR Chiral Shift Reagent (S)-α-methoxyphenyl acetic acid was explored as a chiral 1H NMR shift reagent for the stereochemical analysis of sulfoxides. This research provided a method to determine both enantiomeric purity and absolute configuration of a wide variety of sulfoxides, contributing to the field of stereochemical analysis (Buist, Marecak, Holland & Brown, 1995).
Pharmacological Research
Novel Oxazol-5(4H)-ones Development Investigations into novel oxazol-5(4H)-ones revealed the synthesis of derivatives from certain acetic acids. The study assessed cytotoxicity using organisms like Artemia salina and Daphnia magna and explored antimicrobial activity against various bacterial and fungal strains, providing insights into potential pharmacological applications (Rosca, 2020).
Safety and Hazards
特性
IUPAC Name |
2-[4-(2-methoxyethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-16-6-7-17(14,15)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUHKFOLNDJJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




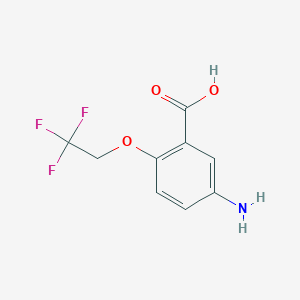
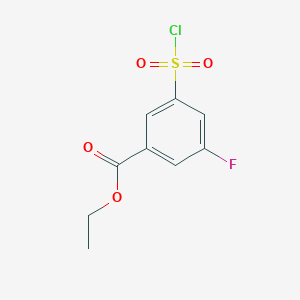
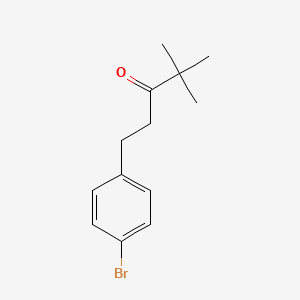

![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)

![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)
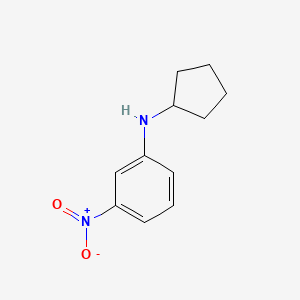
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)


